Fluperamide

描述

氟哌酰胺是一种抗腹泻药物,以其控制腹泻的有效性而闻名。 氟哌酰胺在结构上与其他阿片受体激动剂相似,主要用于其减少胃肠道蠕动的能力 .

准备方法

合成路线和反应条件

氟哌酰胺的合成涉及多个步骤,从制备核心二苯甲烷结构开始。合成路线通常包括以下步骤:

二苯甲烷核心的形成: 这涉及在路易斯酸催化剂(如氯化铝)存在下,苄基氯与苯的反应。

官能团的引入: 然后对核心结构进行修饰,以引入必要的官能团,包括羟基和哌啶部分。

最终组装: 最后一步涉及将修饰后的二苯甲烷核心与适当的酰胺偶联,形成氟哌酰胺。

工业生产方法

氟哌酰胺的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器、高效催化剂和自动化纯化系统,以确保高产率和纯度。

化学反应分析

反应类型

氟哌酰胺经历了几种类型的化学反应,包括:

氧化: 氟哌酰胺可以被氧化形成各种代谢物。

还原: 还原反应可以改变氟哌酰胺上的官能团,可能改变其药理特性。

取代: 取代反应可以引入新的官能团,这可能增强或降低其抗腹泻活性。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 卤化反应通常在催化剂存在下使用诸如氯或溴之类的试剂。

形成的主要产品

从这些反应形成的主要产品包括各种氧化和还原代谢物,与母体化合物相比,它们可能具有不同的药理活性。

科学研究应用

Scientific Research Applications

Fluperamide has been employed in various research domains, including:

- Chemistry : It serves as a model compound to investigate the effects of structural modifications on pharmacological activity. Researchers study how changes in its chemical structure can influence its efficacy and safety profiles.

- Biology : Investigations focus on this compound's interactions with opioid receptors, particularly the μ-opioid receptors located in the myenteric plexus of the large intestine. This research aims to elucidate its mechanism of action in modulating gastrointestinal functions.

- Medicine : Beyond its primary use for diarrhea, this compound is being studied for potential applications in treating other gastrointestinal disorders, such as irritable bowel syndrome. Its ability to modulate gut motility makes it a candidate for further therapeutic exploration.

- Industry : this compound is used in developing new antidiarrheal medications and serves as a reference compound in quality control processes for pharmaceutical formulations.

Case Studies and Findings

Several studies highlight the clinical implications and potential risks associated with this compound use:

- Loperamide-Induced Ventricular Storm : A case reported a 29-year-old female who developed unstable arrhythmia after ingesting excessive loperamide (a related compound) for chronic stomach issues. The case illustrated the risks of opioid receptor agonists when misused, emphasizing the need for careful monitoring of patients using these medications .

- Loperamide Therapy for Acute Diarrhea in Children : A meta-analysis reviewed multiple trials involving loperamide for treating acute diarrhea in children. The results indicated that loperamide could significantly reduce the duration and frequency of diarrhea with minimal adverse effects, suggesting its effectiveness as an adjunct therapy .

Comparative Data Table

The following table summarizes key findings from various studies on this compound and its related compounds:

作用机制

相似化合物的比较

类似化合物

洛哌丁胺: 另一种作用于阿片受体的抗腹泻药物。

地芬诺昔酯: 与阿托品合用治疗腹泻。

非诺昔酯: 在结构和功能上类似于氟哌酰胺。

独特性

氟哌酰胺在其特异性结合亲和力和其逆转地尔引起的硝苯地平结合降低的能力方面是独一无二的,表明其具有维拉帕米样作用 . 这种独特的机制使其成为有效的抗腹泻剂。

通过了解氟哌酰胺的详细特性和应用,研究人员和医务人员可以更好地在各种科学和医学领域使用这种化合物。

生物活性

Fluperamide, a derivative of loperamide, is primarily recognized for its role as an antidiarrheal agent. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

This compound is chemically related to loperamide, a μ-opioid receptor agonist. It operates by binding to these receptors in the gastrointestinal tract, leading to decreased intestinal motility and increased transit time. The mechanism involves:

- Receptor Binding : this compound binds to μ-opioid receptors on intestinal smooth muscle, inhibiting peristalsis and promoting water absorption.

- Neurotransmitter Inhibition : It suppresses the release of acetylcholine and prostaglandins, further reducing gut motility and secretory activity.

Pharmacokinetics

The pharmacokinetic profile of this compound shows:

- Absorption : Similar to loperamide, this compound has low bioavailability due to extensive first-pass metabolism.

- Distribution : It exhibits high protein binding and a large volume of distribution.

- Metabolism : Primarily metabolized in the liver, with metabolites excreted in bile.

- Half-Life : The elimination half-life ranges from 7 to 19 hours, affecting dosing frequency.

Biological Activity and Efficacy

This compound's biological activity has been explored in various studies. Below are key findings:

Case Studies

-

Case Study on Cardiotoxicity :

A 32-year-old female presented with ventricular dysrhythmias after abusing over-the-counter loperamide (and potentially this compound). The case highlighted the risks of excessive dosing leading to prolonged QT intervals and Torsades de Pointes . -

Anticancer Activity :

A study focusing on human osteosarcoma cells showed that this compound significantly inhibited cell proliferation by inducing apoptosis and altering the cell cycle profile . This suggests a potential new avenue for cancer therapy.

Clinical Implications

This compound's use as an antidiarrheal agent is well-established; however, its potential for misuse and associated risks necessitate careful patient selection and monitoring. Healthcare providers must be aware of:

- Indications : Effective for acute nonspecific diarrhea and chronic conditions like irritable bowel syndrome.

- Contraindications : Avoid use in patients with known cardiac issues or those taking other medications that prolong QT intervals.

- Monitoring : Patients should be monitored for signs of cardiotoxicity, especially when using higher doses or in combination with other drugs.

属性

CAS 编号 |

53179-10-5 |

|---|---|

分子式 |

C30H32ClF3N2O2 |

分子量 |

545.0 g/mol |

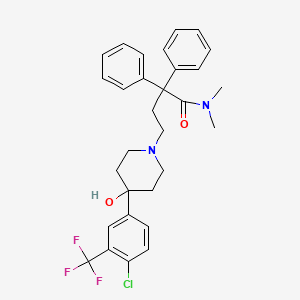

IUPAC 名称 |

4-[4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide |

InChI |

InChI=1S/C30H32ClF3N2O2/c1-35(2)27(37)29(22-9-5-3-6-10-22,23-11-7-4-8-12-23)17-20-36-18-15-28(38,16-19-36)24-13-14-26(31)25(21-24)30(32,33)34/h3-14,21,38H,15-20H2,1-2H3 |

InChI 键 |

WPYGCZCMGMVGNO-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)(C3=CC=CC=C3)C4=CC=CC=C4 |

规范 SMILES |

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)(C3=CC=CC=C3)C4=CC=CC=C4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Fluperamide; R 18910; R-18910; R18910 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。